Leoligin

NF-κB inhibition VSMC proliferation Cardiovascular disease

Leoligin is a structurally defined, stereochemically pure lariciresinol derivative from Edelweiss roots. Unlike statins, it inhibits HMG-CoA reductase via a distinct non-statin binding mode, activates CETP at picomolar concentrations, and upregulates ABCA1/ABCG1-dependent cholesterol efflux. Its balanced, moderate inhibition of NF-κB (IC₅₀=19.7 μM) and VSMC proliferation (IC₅₀=32.1 μM) provides a critical baseline for SAR studies—minor ester or C2-aryl modifications can shift potency >10-fold. Procure this essential probe for cardiovascular metabolic target validation, comparator pharmacology, and HTS benchmarking.

Molecular Formula C27H34O7
Molecular Weight 470.6 g/mol
Cat. No. B1254254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeoligin
Synonymsleoligin
Molecular FormulaC27H34O7
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OCC1C(COC1C2=CC(=C(C=C2)OC)OC)CC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C27H34O7/c1-7-17(2)27(28)34-16-21-20(12-18-8-10-22(29-3)24(13-18)31-5)15-33-26(21)19-9-11-23(30-4)25(14-19)32-6/h7-11,13-14,20-21,26H,12,15-16H2,1-6H3/b17-7-/t20-,21-,26+/m0/s1
InChIKeyZODXGUUEHGOUMO-HRPHUONDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Leoligin: A Multi-Target Lignan from Edelweiss with Defined Pharmacological Differentiation from Structural Analogs


Leoligin is a furan-type lignan, specifically a lariciresinol derivative, isolated as the major lignan constituent from the roots of Edelweiss (Leontopodium nivale subsp. alpinum) [1]. It is chemically defined as [(2S,3R,4R)-4-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)tetrahydrofuran-3-yl]methyl (2Z)-2-methylbut-2-enoate [2]. Unlike many natural products characterized by a single, high-potency target, leoligin exhibits a unique, quantifiable multi-modal pharmacological profile, including direct inhibition of HMG-CoA reductase via a non-statin binding mode [3], activation of cholesteryl ester transfer protein (CETP) [4], promotion of macrophage cholesterol efflux via ABCA1/ABCG1 upregulation [5], and inhibition of vascular smooth muscle cell (VSMC) proliferation without inducing endothelial cell death [6]. The availability of a modular, stereoselective total synthesis enabling gram-scale production [7] further distinguishes it as a tractable scaffold for medicinal chemistry optimization, a key differentiator from natural products solely reliant on low-yield isolation.

Why In-Class Lignans or Leoligin Analogs Cannot Substitute Leoligin for Research and Development


The substitution of leoligin with a structurally related lignan (e.g., 5-methoxyleoligin, lariciresinol) or a synthetic analog (e.g., LT-104A, LT-141A) is not scientifically justifiable due to quantifiable and often drastic differences in target engagement, potency, and functional outcome. Leoligin's activity profile is exquisitely sensitive to structural modifications. For instance, while leoligin itself exhibits a balanced inhibition of NF-κB (IC50 = 19.7 μM) and VSMC proliferation (IC50 = 32.1 μM) [1], minor modifications to its ester moiety can increase NF-κB inhibition potency by over 12-fold (analog 1e, IC50 = 1.6 μM) without enhancing VSMC activity, or conversely, modifications to the C2-aryl ring can increase VSMC inhibition potency by 10-fold (analog 1f, IC50 = 3.2 μM) while introducing significant VSMC toxicity [1]. Furthermore, leoligin's unique ability to directly inhibit HMG-CoA reductase via a non-statin binding mode [2] and to activate CETP at picomolar concentrations (100 pM, p=0.023) [3] are not conserved across its analog space. Even close natural analogs like 5-methoxyleoligin, which shares pro-angiogenic activity, show divergent effects on cholesterol efflux when compared head-to-head [4]. Therefore, assuming functional equivalence between leoligin and any analog—natural or synthetic—is a high-risk proposition that can lead to misinterpretation of biological data and failure in downstream development. Procurement decisions must be guided by the specific, quantified activity of leoligin, not by structural similarity.

Quantitative Differential Evidence for Leoligin: Head-to-Head Comparisons Against Key Analogs and In-Class Compounds


Differential Inhibition of NF-κB vs. VSMC Proliferation: Leoligin vs. Synthetic Analogs 1e and 1f

Leoligin serves as the baseline with balanced, moderate inhibition of both NF-κB (IC50 = 19.7 μM) and VSMC proliferation (IC50 = 32.1 μM) [1]. In contrast, synthetic analog 1e, which contains a modified ester moiety, demonstrates a 12.3-fold increase in NF-κB inhibition potency (IC50 = 1.6 μM) and a 3.1-fold increase in VSMC inhibition (IC50 = 10.3 μM) compared to leoligin, albeit with a concomitant effect on endothelial cell (EC) proliferation [1]. Conversely, analog 1f, with a modified C2-aryl ring, shows a 10-fold increase in VSMC proliferation inhibition (IC50 = 3.2 μM) relative to leoligin but introduces significant VSMC toxicity, a liability absent in leoligin [1].

NF-κB inhibition VSMC proliferation Cardiovascular disease Inflammation

Divergent Cholesterol Efflux Activity: Leoligin vs. 5-Methoxyleoligin and Its Analogs

Leoligin at 10 μM for 24 hours significantly promotes cholesterol efflux from THP-1 macrophages, an effect linked to the upregulation of ABCA1 and ABCG1 transporters [1]. In a direct comparative study, a library of 5-methoxyleoligin analogs was tested for macrophage cholesterol efflux enhancement, with performance directly compared to the parent compound leoligin [2]. The study found that the activity profile is highly sensitive to modifications on the aryl moiety in the 2-position of the furan ring, and the ester functionality does not tolerate significant alterations. This indicates that the exact molecular structure of leoligin is critical for its efflux-promoting activity, which is not a general property of this lignan class.

Cholesterol efflux Atherosclerosis ABCA1 ABCG1

HMG-CoA Reductase Inhibition via a Unique Non-Statin Binding Mode: Leoligin vs. Statins (Class Inference)

Leoligin directly inhibits 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGCR) via a binding mode that is distinct from that of statins [1]. In an in vivo study, oral administration of leoligin to ApoE-/- mice resulted in significantly reduced total serum cholesterol levels and a reduction in postprandial blood glucose peaks, without signs of short-term toxicity [1]. While direct quantitative comparison to a specific statin is not provided, this unique non-statin binding mechanism is a critical differentiator from the entire class of statin drugs. It suggests potential utility in cases of statin intolerance or for achieving cholesterol reduction via an orthogonal mechanism.

HMGCR inhibition Cholesterol Non-statin Hyperlipidemia

CETP Activation at Picomolar Concentrations: Leoligin's Potency vs. Probucol

Leoligin activates cholesteryl ester transfer protein (CETP) at exceptionally low concentrations. Ex vivo, in human plasma, leoligin significantly activated CETP at 100 pM (p=0.023) and 1 nM (p=0.042) [1]. In contrast, the positive control, probucol, a known CETP modulator, operates at different concentration ranges [1]. Furthermore, oral dosage of CETP transgenic mice with leoligin for 7 days resulted in significantly higher CETP activity in vivo (p=0.015) with no short-term toxicity [1]. This picomolar potency and oral in vivo efficacy are key quantitative differentiators.

CETP agonism HDL metabolism Reverse cholesterol transport

Validated Research and Industrial Application Scenarios for Leoligin Based on Quantitative Evidence


Investigating Non-Statin HMGCR Inhibition for Hyperlipidemia and Metabolic Disease Research

This scenario is supported by the evidence that leoligin inhibits HMGCR via a non-statin binding mode and reduces serum cholesterol and postprandial glucose in ApoE-/- mice [1]. Researchers aiming to explore novel mechanisms of cholesterol biosynthesis inhibition, particularly in models of statin intolerance or to identify new druggable pockets on HMGCR, will find leoligin an essential probe. Its additional mild PPAR-γ agonistic activity provides a secondary metabolic angle for studies on diabetes and obesity [1].

Investigating the Impact of CETP Agonism on HDL Function and Reverse Cholesterol Transport in Vivo

This scenario is directly validated by the ex vivo and in vivo demonstration of leoligin's picomolar potency for CETP activation and its oral efficacy in a CETP transgenic mouse model [2]. Studies focused on increasing HDL functionality, rather than simply raising HDL cholesterol levels, can leverage leoligin as a unique tool to pharmacologically enhance CETP activity. This is a distinct approach compared to CETP inhibitors and provides a crucial control for understanding CETP biology in atherosclerosis [2].

Delineating the Structural Basis for Dual NF-κB and VSMC Inhibition in Cardiovascular Inflammation

This scenario is supported by the head-to-head quantitative data showing leoligin's balanced, moderate inhibition of both NF-κB (IC50 = 19.7 μM) and VSMC proliferation (IC50 = 32.1 μM), a profile that is dramatically altered by minor structural changes [3]. Leoligin serves as the essential baseline compound for any structure-activity relationship (SAR) study aiming to decouple these two important anti-inflammatory and anti-restenotic activities. It is the starting point from which selective inhibitors (e.g., analog 1e for NF-κB, analog 1f for VSMC) were developed, making it irreplaceable for comparative pharmacology [3].

Screening for Compounds that Promote Macrophage Cholesterol Efflux via ABCA1/ABCG1 Upregulation

This scenario is validated by the quantitative evidence that leoligin significantly enhances cholesterol efflux in THP-1 macrophages at 10 μM, an effect mechanistically linked to upregulation of ABCA1 and ABCG1 [4]. This specific and well-characterized activity makes leoligin an ideal positive control in high-throughput screening campaigns designed to identify novel efflux promoters. Its use as a benchmark is further justified by comparative studies where its activity served as the baseline for evaluating 5-methoxyleoligin analogs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leoligin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.